3-(4-(3-chlorophenyl)piperazine-1-carbonyl)-1-methyl-1,8-naphthyridin-2(1H)-one
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Description
3-(4-(3-chlorophenyl)piperazine-1-carbonyl)-1-methyl-1,8-naphthyridin-2(1H)-one is a useful research compound. Its molecular formula is C20H19ClN4O2 and its molecular weight is 382.85. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Antimicrobial Activities
Research has led to the synthesis of novel derivatives with potential antimicrobial activities. For instance, Bektaş et al. (2007) explored the synthesis of 4,5-disubstituted-2,4-dihydro-3H-1,2,4-triazol-3-one derivatives and their antimicrobial properties, demonstrating moderate to good activities against various microorganisms Bektaş, Karaali, Sahin, Demirbaş, Karaoglu, & Demirbas, 2007.
Anticancer Research
The anticancer potential of certain derivatives has been a significant focus. Ahagh et al. (2019) synthesized 3-Amino-1-aryl-1H-benzo[f]chromene-2-carbonitrile derivatives and evaluated their cytotoxicity against HT-29 cells, identifying compounds with potent cytotoxic activity and the ability to induce apoptosis Ahagh, Dehghan, Mehdipour, Teimuri‐Mofrad, Payami, Sheibani, Ghaffari, & Asadi, 2019.
Serotonin Receptor Antagonism
The molecular interaction of derivatives with the CB1 cannabinoid receptor has been examined, providing insights into the structural basis of antagonist activity at the receptor level. This research is exemplified by Shim et al. (2002), who investigated the antagonist N-(piperidin-1-yl)-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide's interaction with the CB1 receptor, offering a foundation for developing selective antagonists Shim, Welsh, Cartier, Edwards, & Howlett, 2002.
Photo-induced Electron Transfer Studies
Gan et al. (2003) explored the luminescent properties and photo-induced electron transfer of naphthalimides with piperazine substituent, revealing the potential for applications in fluorescent probes and photoelectric materials Gan, Chen, Chang, & Tian, 2003.
Solvent-polarity Reconfigurable Fluorescent Logic Gates
Gauci and Magri (2022) designed and synthesized compounds as fluorescent logic gates, demonstrating how altering solvent polarity can reconfigure the logic gate operations. This research opens avenues for developing new tools for probing cellular microenvironments Gauci & Magri, 2022.
Forensic Detection Methods
Silva et al. (2021) developed a simple and rapid electrochemical method for detecting 1-(3-chlorophenyl)piperazine in forensic samples, showcasing the application of synthesized compounds in facilitating preliminary forensic analysis Silva, Rocha, Arantes, Lima, Melo, Muñoz, dos Santos, & Richter, 2021.
Properties
IUPAC Name |
3-[4-(3-chlorophenyl)piperazine-1-carbonyl]-1-methyl-1,8-naphthyridin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19ClN4O2/c1-23-18-14(4-3-7-22-18)12-17(19(23)26)20(27)25-10-8-24(9-11-25)16-6-2-5-15(21)13-16/h2-7,12-13H,8-11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PXIPBOFHIJBCDU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=CC=N2)C=C(C1=O)C(=O)N3CCN(CC3)C4=CC(=CC=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19ClN4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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